molecular formula C16H13FO3 B1327996 4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898760-46-8

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

Cat. No. B1327996
CAS RN: 898760-46-8
M. Wt: 272.27 g/mol
InChI Key: CXXAABNAFRPJLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular architecture. In the case of the compound mentioned, although it is not directly synthesized in the provided papers, similar methodologies can be inferred. For instance, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone as described in the first paper involves the reaction of 3-(piperidin-4-yl)benzo[d]isoxazole with other reagents to introduce the morpholino group . This process likely involves nucleophilic substitution reactions and the formation of intermediate compounds. The synthesis is characterized by various spectro

Scientific Research Applications

1. Metabolite Characterization and Safety Evaluation

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone, through its derivative compounds, plays a significant role in pharmacokinetics and safety evaluation. For instance, in the study of the orexin 1 and 2 receptor antagonist [14C]SB-649868, it was crucial in understanding the metabolism and safety of the drug in humans. The compound was part of the molecular structure that underwent extensive metabolism, with significant findings on the elimination and metabolic pathways, providing insights into the drug's safety and efficacy (Renzulli et al., 2011).

2. Radiotracer Development for Clinical Applications

Compounds related to this compound have been utilized in developing radiotracers for clinical research. For instance, 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, incorporated structural elements related to this compound. This development is crucial for conditions like multiple sclerosis and provides insights into the safety, dosimetry, and characteristics of such radiotracers in human subjects (Brier et al., 2022).

3. Environmental and Human Biomonitoring

Derivatives of this compound have been studied for their presence and impact in environmental and human biomonitoring. Research has focused on understanding the prevalence and implications of such compounds in human urine samples, reflecting exposure to various consumer products. These studies are pivotal for assessing human exposure levels and potential health implications related to environmental contaminants (Wang et al., 2019).

Safety and Hazards

The safety data sheet of 4-(1,3-Dioxolan-2-yl)aniline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions of research involving similar compounds are promising. For instance, the stereoselective formation of dioxolanes is being explored, with glucose being used as an eco-friendly reductant .

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXAABNAFRPJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645124
Record name [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-46-8
Record name [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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